molecular formula C19H13F3N6OS B2468727 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 868968-79-0

2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2468727
CAS RN: 868968-79-0
M. Wt: 430.41
InChI Key: FFRKVQMLHMKBRH-UHFFFAOYSA-N
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Description

The compound “2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core structure can make specific interactions with different target receptors .

Scientific Research Applications

Synthesis and Biological Assessment

  • Heterocyclic compounds incorporating thiadiazole moieties have been synthesized and evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis . These compounds, synthesized from versatile precursors, demonstrate the potential for agricultural applications in pest management (Fadda et al., 2017).

  • Triazolopyrimidines have been prepared and identified as potential antiasthma agents, highlighting the relevance of heterocyclic compounds in developing new therapeutic agents for respiratory conditions (Medwid et al., 1990).

Antimicrobial and Antiviral Activities

  • New triazolopyridazine derivatives have been synthesized and shown promising antiviral activity against hepatitis-A virus (HAV), indicating the potential of heterocyclic compounds in antiviral drug development (Shamroukh & Ali, 2008).

  • The modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as a PI3Ks inhibitor demonstrates the importance of heterocyclic compounds in cancer therapy, with alterations leading to reduced toxicity and enhanced anticancer effects (Wang et al., 2015).

Synthesis and Structural Analysis

  • The synthesis and crystal structures of novel triazolopyridine compounds have been elucidated, showcasing the utility of heterocyclic compounds in material science and their structural diversity (Vallcorba et al., 2014).

properties

IUPAC Name

2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N6OS/c20-19(21,22)13-4-1-5-14(9-13)24-16(29)11-30-17-7-6-15-25-26-18(28(15)27-17)12-3-2-8-23-10-12/h1-10H,11H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRKVQMLHMKBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

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